(1-Methyl-1h-tetrazol-5-yl)methanamine

Julia-Kocienski Olefination Stereoselective Synthesis Sulfone Reagents

Researchers requiring a reliable, high-purity tetrazole methanamine for Julia-Kocienski olefinations or medicinal chemistry often face limited availability of the exact N1-methyl analog. Generic substitution fails because the N-methyl group uniquely optimizes XLogP (-1.5), HBD count (1), and reaction stereoselectivity [Local Evidence]. This compound is the definitive building block for achieving E-alkenes in 91-93% yield and trisubstituted (Z)-alkenes with Z/E ratios up to 99:1, directly addressing reproducibility and yield challenges in lead optimization and total synthesis. Procure with confidence from BenchChem-stock is maintained for immediate dispatch, ensuring your synthetic campaigns proceed without delay. - Eliminates acidic NH proton (HBD=1) to improve membrane permeability of drug candidates. - MT sulfone derived from this amine outperforms PT sulfones in Julia-Kocienski olefination. - Consistent quality with ≥98% purity, verified for reproducible downstream transformations.

Molecular Formula C3H7N5
Molecular Weight 113.124
CAS No. 131052-36-3
Cat. No. B2456344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1h-tetrazol-5-yl)methanamine
CAS131052-36-3
Molecular FormulaC3H7N5
Molecular Weight113.124
Structural Identifiers
SMILESCN1C(=NN=N1)CN
InChIInChI=1S/C3H7N5/c1-8-3(2-4)5-6-7-8/h2,4H2,1H3
InChIKeySQVYHZOAHYEQME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1-Methyl-1H-tetrazol-5-yl)methanamine (CAS 131052-36-3): Properties and Core Characteristics for Procurement Decisions


(1-Methyl-1H-tetrazol-5-yl)methanamine is a 5-substituted tetrazole bearing a primary aminomethyl group and an N1-methyl substituent [1]. This bifunctional scaffold serves as a versatile building block in medicinal chemistry and organic synthesis, offering a defined molecular weight of 113.12 g/mol, a computed XLogP of -1.5, and a single hydrogen bond donor (HBD=1) [1]. The tetrazole core is a well-established bioisostere of carboxylic acids, conferring metabolic stability and favorable pharmacokinetic properties in lead optimization campaigns [2].

Why (1-Methyl-1H-tetrazol-5-yl)methanamine Cannot Be Arbitrarily Substituted by Other Tetrazole Amines


Generic substitution among tetrazole methanamine analogs is not feasible due to quantifiable differences in physicochemical properties and synthetic performance. Even seemingly minor structural changes—such as the presence or absence of an N-methyl group, the position of substitution, or the tautomeric state—materially alter molecular weight, lipophilicity (XLogP), hydrogen-bonding capacity, and basicity (pKa) [1][2]. These variations directly impact membrane permeability, solubility, and the efficiency of downstream transformations. Moreover, in key synthetic applications such as the Julia-Kocienski olefination, the specific N-methyl substitution of the tetrazole ring provides demonstrably higher yields and improved stereoselectivity compared to phenyl- or tert-butyl-substituted analogs [3]. Consequently, selecting the precise compound is essential for achieving reproducible results in medicinal chemistry campaigns and process development.

Quantitative Differentiation of (1-Methyl-1H-tetrazol-5-yl)methanamine vs. Closest Analogs: A Procurement-Focused Evidence Summary


Enhanced Yields in Julia-Kocienski Olefination: MT Sulfone Outperforms PT Sulfone

The Julia-Kocienski reaction using n-pentyl 1-methyl-1H-tetrazol-5-yl (MT) sulfone 1a afforded E-alkene 3a in 91–93% yield, whereas the analogous 1-phenyl-1H-tetrazol-5-yl (PT) sulfone 1b gave only 67–87% yield under identical conditions [1]. This represents a relative yield improvement of 7–36% depending on the base employed.

Julia-Kocienski Olefination Stereoselective Synthesis Sulfone Reagents

Superior Z-Stereoselectivity in Trisubstituted Alkene Synthesis

When applied to unsymmetrical ketones, 1-methyl-1H-tetrazol-5-yl (MT) alkyl sulfones deliver trisubstituted (Z)-alkenes with Z/E ratios ranging from 91:9 to 99:1 [1]. This stereoselectivity is comparable to that achieved with 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones (93:7–99:1) but is achieved using a less sterically demanding and more synthetically accessible scaffold [1].

Julia-Kocienski Olefination Z-Alkene Synthesis Stereoselectivity

Reduced Hydrogen-Bond Donor Count Compared to Unsubstituted Analog

(1-Methyl-1H-tetrazol-5-yl)methanamine possesses one hydrogen bond donor (HBD=1), whereas the unsubstituted analog (1H-tetrazol-5-yl)methanamine contains two HBDs due to the acidic tetrazole NH [1][2]. This reduction is accompanied by a marginal increase in lipophilicity (XLogP = -1.5 vs. -1.6) [1][2].

Physicochemical Properties Hydrogen Bonding Druglikeness

Measured Basicity (pKa) Differentiates the N-Methyl Tetrazole Amine

The most basic pKa of (1-Methyl-1H-tetrazol-5-yl)methanamine is reported as 6.90 ± 0.29 at 25 °C . In contrast, the unsubstituted analog (1H-tetrazol-5-yl)methanamine has a reported pKa of approximately 6.09 [1]. This difference of ~0.8 log units shifts the protonation equilibrium at physiological pH (7.4).

pKa Acid-Base Properties Ionization State

Procurement-Relevant Application Scenarios for (1-Methyl-1H-tetrazol-5-yl)methanamine


Julia-Kocienski Olefination for Stereoselective Alkene Construction

The 1-methyl-1H-tetrazol-5-yl (MT) sulfone derived from this amine is a reagent of choice for Julia-Kocienski olefinations. It consistently provides E-alkenes in 91–93% yield from aromatic aldehydes [1] and delivers trisubstituted (Z)-alkenes with Z/E ratios up to 99:1 from unsymmetrical ketones [2]. This performance surpasses that of PT sulfones and rivals TBT sulfones, making the MT reagent preferable for cost-effective, high-yield alkene synthesis in medicinal chemistry and total synthesis laboratories.

Synthesis of Tetrazole-Containing Bioisosteres and Pharmaceutical Intermediates

The primary amine handle enables facile incorporation of the tetrazole moiety into larger scaffolds via amide bond formation, reductive amination, or nucleophilic substitution. The N-methyl substitution eliminates an acidic NH proton (HBD=1 vs. 2 for the unsubstituted analog) [3], potentially improving membrane permeability of derived drug candidates. The compound has been specifically noted as a key intermediate in the preparation of cephalosporin antibiotics and other nitrogen-rich heterocycles where the tetrazole ring enhances metabolic stability [4].

Physicochemical Property Modulation in Lead Optimization

Medicinal chemists employ (1-Methyl-1H-tetrazol-5-yl)methanamine as a building block to fine-tune the lipophilicity and hydrogen-bonding profile of lead compounds. Compared to the unsubstituted tetrazole methanamine, the N-methyl variant offers a ~0.1 unit increase in XLogP and a reduction of one hydrogen bond donor [3]. These subtle changes can be decisive in balancing potency, solubility, and permeability—factors that directly impact the selection of a synthetic route and the procurement of the appropriate starting material.

Continuous Flow Synthesis of Tetrazole Derivatives

The patent literature describes improved safety and efficiency for tetrazole synthesis using flow chemistry methodologies [5]. While not specific to this exact compound, the general class of 5-substituted tetrazoles is amenable to continuous flow processing, and (1-Methyl-1H-tetrazol-5-yl)methanamine can serve as a model substrate for developing scalable, azide-free routes to functionalized tetrazoles. Procurement of high-purity starting material is essential for validating such flow processes and ensuring reproducible yields.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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